Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Overview
Description
Tert-butyl 3,9-diazaspiro[55]undecane-3-carboxylate is a chemical compound with the molecular formula C14H26N2O2 It is a spiro compound, which means it contains a bicyclic system with two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves the following steps:
Formation of the Spiro Compound: The initial step involves the formation of the spiro compound through a reaction between a suitable amine and a cyclic ketone. This reaction is often carried out under an inert atmosphere, such as argon, to prevent oxidation.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate. This step is usually performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up the Reactions: The reactions are scaled up using larger reactors and more efficient mixing and temperature control systems.
Continuous Flow Chemistry: In some cases, continuous flow chemistry techniques are employed to improve the efficiency and yield of the reactions.
Automated Purification: Automated purification systems, such as high-performance liquid chromatography (HPLC), are used to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles (e.g., amines, thiols) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can produce a variety of derivatives, depending on the substituent introduced.
Scientific Research Applications
Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Diaza-bicyclo[3.1.1]heptane-3-carboxylic acid tert-butyl ester
- 9-Boc-3,9-diaza-bicyclo[3.3.1]nonane
- 2-Oxo-1-oxa-3,9-diaza-spiro[5.5]undecane-9-carboxylic acid tert-butyl ester
- 1,4-Diaza-spiro[5.5]undecane-1-carboxylic acid tert-butyl ester
- 1,4-Diaza-spiro[5.5]undecane-4-carboxylic acid tert-butyl ester
Uniqueness
Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate is unique due to its spiro structure, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for various applications, as it can interact with molecular targets in ways that other compounds cannot. Its versatility in undergoing different types of chemical reactions also adds to its distinctiveness.
Properties
IUPAC Name |
tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-6-14(7-11-16)4-8-15-9-5-14/h15H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKHACHFJMCIRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNCC2)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938379 | |
Record name | tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173405-78-2 | |
Record name | tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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